molecular formula C19H14O5 B14343232 7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 95277-26-2

7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one

Katalognummer: B14343232
CAS-Nummer: 95277-26-2
Molekulargewicht: 322.3 g/mol
InChI-Schlüssel: BRZNASDQWSEEMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate furan derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography, ensures the efficient production of high-purity 7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one .

Analyse Chemischer Reaktionen

Types of Reactions

7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include quinones, reduced derivatives, and substituted benzopyran compounds, each with distinct chemical and physical properties .

Wissenschaftliche Forschungsanwendungen

7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of 7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

95277-26-2

Molekularformel

C19H14O5

Molekulargewicht

322.3 g/mol

IUPAC-Name

7-(3,4-dimethoxyphenyl)furo[3,2-g]chromen-5-one

InChI

InChI=1S/C19H14O5/c1-21-15-4-3-11(8-19(15)22-2)17-9-14(20)13-7-12-5-6-23-16(12)10-18(13)24-17/h3-10H,1-2H3

InChI-Schlüssel

BRZNASDQWSEEMZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C4C(=C3)C=CO4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.